molecular formula C16H15F2NO3 B4768893 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide

Cat. No.: B4768893
M. Wt: 307.29 g/mol
InChI Key: PVXULRMAWMTRMC-UHFFFAOYSA-N
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Description

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is an organic compound characterized by the presence of fluorinated phenyl groups, a hydroxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 2-chloroethanol.

    Formation of Intermediate: 4-fluoroacetophenone is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluorophenyl)-2-hydroxyethyl acetate.

    Amidation: The intermediate is then subjected to amidation using an amine, such as ethanolamine, under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under elevated temperatures.

Major Products

    Oxidation: Products include 2,2-bis(4-fluorophenyl)-2-oxo-N-(2-hydroxyethyl)acetamide.

    Reduction: Products include 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-aminoethyl)acetamide.

    Substitution: Products vary depending on the nucleophile used, potentially leading to derivatives with modified phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups can enhance binding affinity and selectivity, while the hydroxyethyl and acetamide moieties contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    2,2-bis(4-bromophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Bromine atoms replace the fluorine atoms.

    2,2-bis(4-methylphenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Methyl groups replace the fluorine atoms.

Uniqueness

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c17-13-5-1-11(2-6-13)16(22,15(21)19-9-10-20)12-3-7-14(18)8-4-12/h1-8,20,22H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXULRMAWMTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NCCO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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